molecular formula C28H38O18 B12403943 4-MEthylumbelliferyl |A-cellotrioside

4-MEthylumbelliferyl |A-cellotrioside

Cat. No.: B12403943
M. Wt: 662.6 g/mol
InChI Key: DTPBJHCTIBQLMO-LZSHORFZSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

4-Methylumbelliferyl β-cellotrioside is systematically named according to IUPAC conventions as (2S,3R,4S,5S,6R)-2-{(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methyl-7-coumarinyloxy)tetrahydro-2H-pyran-3-yloxy]-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yloxy}-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol. Its molecular formula, C₂₈H₃₈O₁₈, corresponds to a molecular weight of 662.59 g/mol. The structure comprises three β-linked glucose units (cellotriose) conjugated to a 4-methylumbelliferyl aglycone via a β-glycosidic bond (Figure 1).

Table 1: Fundamental Molecular Properties of 4-Methylumbelliferyl β-Cellotrioside

Property Value Source
CAS Registry Number 84325-18-8
Molecular Formula C₂₈H₃₈O₁₈
Molecular Weight 662.59 g/mol
SMILES Notation CC1=CC(OC2=CC(=CC=C21)O[C@H]1C@@HO)=O

Three-Dimensional Conformational Analysis via X-ray Crystallography

While X-ray crystallographic data for 4-MUC remains unreported in the literature, its conformational preferences can be inferred from related cellooligosaccharide derivatives. The β-(1→4) glycosidic linkages between glucose units adopt a chair conformation (⁴C₁), stabilized by intramolecular hydrogen bonds. The 4-methylumbelliferyl group projects axially from the terminal glucose residue, optimizing steric compatibility with enzymatic active sites. Computational models suggest that the trifunctional hydroxyl groups at C2, C3, and C6 positions of the glucose units participate in hydrogen-bonding networks, contributing to structural rigidity.

Spectroscopic Characterization: NMR and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum of 4-MUC exhibits characteristic signals for the anomeric protons (δ 4.3–5.5 ppm) of the β-glycosidic linkages, alongside aromatic protons from the 4-methylumbelliferyl moiety (δ 6.1–7.8 ppm). The methyl group at the coumarin ring resonates as a singlet at δ 2.4 ppm, while hydroxyl protons appear as broad signals between δ 4.8–5.2 ppm.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 662.206 [M+H]⁺, consistent with the theoretical exact mass of 662.206 g/mol. Fragmentation patterns reveal sequential loss of water molecules (-18 Da) and cleavage of glycosidic bonds, yielding diagnostic ions at m/z 504 [M – C₆H₁₀O₅]⁺ and 342 [M – 2C₆H₁₀O₅]⁺.

Table 2: Key Spectroscopic Data for 4-Methylumbelliferyl β-Cellotrioside

Technique Key Observations Source
¹H-NMR Anomeric protons: δ 4.3–5.5 ppm; Aromatic protons: δ 6.1–7.8 ppm
HRMS [M+H]⁺: 662.206
Melting Point 190–192°C (decomposes at 251–255°C)

Comparative Structural Features with Related Cellooligosaccharide Derivatives

4-MUC distinguishes itself from non-fluorescent cellotriosides by the presence of the 4-methylumbelliferyl group, which enables real-time monitoring of β-glycosidase activity through fluorescence emission at 450 nm upon enzymatic cleavage. Unlike methylumbelliferyl monosaccharides (e.g., 4-MU-β-D-glucoside), the cellotriosyl chain in 4-MUC enhances substrate specificity for endo-β-1,4-glucanases, as evidenced by its application in cellulase assays. Comparative solubility studies indicate that 4-MUC exhibits moderate solubility in hot water (5–10 mg/mL) and dimethyl sulfoxide (DMSO) (20–30 mg/mL), surpassing the solubility of unmodified cellotriose.

Table 3: Structural and Functional Comparison with Analogous Compounds

Compound Key Structural Feature Functional Property
4-Methylumbelliferyl β-cellotrioside β-Cellotriose + 4-methylumbelliferyl Fluorescent, β-glycosidase substrate
Cellotriose Three β-(1→4)-linked glucoses Non-fluorescent, inducer of cellulase genes
4-MU-β-D-glucoside Single glucose + 4-methylumbelliferyl Fluorescent, broad β-glucosidase substrate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H38O18

Molecular Weight

662.6 g/mol

IUPAC Name

7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one

InChI

InChI=1S/C28H38O18/c1-9-4-16(32)41-12-5-10(2-3-11(9)12)40-26-22(38)19(35)24(14(7-30)43-26)46-28-23(39)20(36)25(15(8-31)44-28)45-27-21(37)18(34)17(33)13(6-29)42-27/h2-5,13-15,17-31,33-39H,6-8H2,1H3/t13-,14-,15-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27+,28+/m1/s1

InChI Key

DTPBJHCTIBQLMO-LZSHORFZSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Koenigs-Knorr Method

This classical glycosylation approach involves the reaction of glycosyl halides with 4-methylumbelliferone in the presence of heavy metal salts as promoters. For related compounds, such as 4-methylumbelliferyl galactosides, the reaction of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α- or -β-D-galactopyranosyl chloride with 4-methylumbelliferone has been documented using silver trifluoromethanesulfonate and sym-collidine.

Table 2: Typical Conditions for Koenigs-Knorr Glycosylation

Component Typical Usage Function
Glycosyl Halide 1 equivalent Glycosyl donor
4-Methylumbelliferone 1.5-2 equivalents Glycosyl acceptor
Silver Salt (e.g., AgOTf) 1-2 equivalents Promoter
Base (e.g., sym-collidine) 1-2 equivalents Acid scavenger
Solvent (e.g., CH₂Cl₂) - Reaction medium
Molecular Sieves - Water scavenger

In a typical procedure, 4-methylumbelliferone (approximately 2 equivalents), dry silver trifluoromethanesulfonate (1-2 equivalents), and a base such as sym-collidine (1 equivalent) are mixed with molecular sieves in anhydrous dichloromethane and stirred under inert conditions. The protected glycosyl chloride is then added, and the reaction is monitored by thin-layer chromatography.

Lewis Acid-Catalyzed Glycosylation

This approach uses peracetylated sugars as glycosyl donors and 4-methylumbelliferone as the glycosyl acceptor, with Lewis acids such as boron trifluoride etherate as catalysts. The reaction is typically conducted in dichloromethane or 1,2-dichloroethane, with organic bases like triethylamine or pyridine to control the reaction.

Table 3: Typical Conditions for Lewis Acid-Catalyzed Glycosylation

Component Typical Usage Function
Peracetylated Sugar 1 equivalent Glycosyl donor
4-Methylumbelliferone 1-1.5 equivalents Glycosyl acceptor
Lewis Acid (e.g., BF₃·Et₂O) 0.1-1 equivalent Catalyst
Base (e.g., Et₃N, pyridine) 1-2 equivalents Reaction control
Solvent (e.g., CH₂Cl₂, DCE) - Reaction medium

An efficient method for synthesizing various glycosides based on 4-methylumbelliferone involves using peracetylated sugars as glycosyl donors and 4-methylumbelliferone as the glycosyl acceptor in dichloromethane or 1,2-dichloroethane as solvent, with Lewis acid boron trifluoride etherate and organic bases like triethylamine or pyridine.

Specific Synthesis Pathway for 4-Methylumbelliferyl β-D-cellotrioside

The preparation of 4-Methylumbelliferyl β-D-cellotrioside involves multiple steps, including protection/deprotection strategies, stereoselective glycosylation, and purification techniques.

Preparation of Protected Cellotrioside Donor

The first major step involves preparing a suitably protected cellotrioside derivative that can serve as a glycosyl donor:

  • Starting Material Selection : Begin with cellotrioside or synthesize it from simpler components.
  • Protection of Hydroxyl Groups : Protect all hydroxyl groups except the anomeric position, typically using acetyl or benzoyl groups.
  • Anomeric Activation : Activate the anomeric position to create a leaving group, often as a halide (chloride or bromide) or trichloroacetimidate.

Table 4: Protection Group Strategies

Protection Group Application Deprotection Conditions
Acetyl Hydroxyl protection Sodium methoxide in methanol
Benzoyl Hydroxyl protection Sodium methoxide or sodium hydroxide
Benzyl Permanent protection Hydrogenolysis
Benzylidene 4,6-OH protection Acidic hydrolysis

For optimal β-selectivity in the subsequent glycosylation step, participation of the C-2 protecting group (typically acetyl) is essential to direct the stereochemistry of the reaction.

Glycosylation Reaction

The protected cellotrioside donor is reacted with 4-methylumbelliferone under conditions that favor β-glycosidic bond formation:

Table 5: Critical Parameters for Glycosylation

Parameter Optimal Conditions Effect on Reaction
Temperature -20°C to 25°C Controls reactivity and stereoselectivity
Solvent Anhydrous CH₂Cl₂ or DCE Affects reactivity and stereoselectivity
Promoter AgOTf, BF₃·Et₂O Activates glycosyl donor
Reaction Time 2-24 hours Depends on reactivity
Concentration 0.05-0.2 M Affects reaction rate and selectivity

A typical procedure might involve:

  • Dissolving the protected cellotrioside donor (1 equivalent) and 4-methylumbelliferone (1.5-2 equivalents) in anhydrous dichloromethane.
  • Adding the promoter (e.g., BF₃·Et₂O or AgOTf) at a controlled temperature (often -20°C to 0°C initially).
  • Allowing the reaction to proceed with monitoring by TLC.
  • Quenching the reaction and purifying the protected intermediate.

Deprotection

Following successful glycosylation, the protecting groups are removed without affecting the glycosidic linkage or the 4-methylumbelliferone moiety:

Table 6: Deprotection Conditions

Protecting Group Deprotection Method Conditions
Acetyl Transesterification NaOMe (0.1M) in MeOH, pH 9-10, 0-25°C
Benzoyl Basic hydrolysis NaOMe or NaOH in MeOH/H₂O
Benzyl Hydrogenolysis H₂, Pd/C, MeOH or EtOAc
Benzylidene Acidic hydrolysis 80% AcOH, 80°C or TFA/H₂O

For acetylated intermediates, a common procedure involves:

  • Dissolving the protected glycoside in anhydrous methanol.
  • Adding catalytic sodium methoxide (0.1M solution).
  • Stirring at room temperature until deprotection is complete (monitored by TLC).
  • Neutralizing with ion-exchange resin (e.g., Amberlite IR-120 H⁺).
  • Filtering and concentrating the solution.

Purification Methods

The final compound is purified using a combination of techniques:

Table 7: Purification Techniques

Technique Application Notes
Flash Chromatography Initial purification Silica gel, gradient elution
Recrystallization Final purification Hot water/ethanol
Preparative HPLC High-purity isolation Reverse-phase C18
Size Exclusion Oligosaccharide separation Sephadex LH-20

Case Study: Analogous Synthesis of 4-Methylumbelliferyl β-D-cellobioside

The synthesis of 4-Methylumbelliferyl β-D-cellobioside, a structurally similar compound with two glucose units instead of three, provides valuable insights into the preparation of 4-Methylumbelliferyl β-D-cellotrioside.

Table 8: Properties of 4-Methylumbelliferyl β-D-cellobioside

Property Value
CAS Number 72626-61-0
Molecular Formula C₂₂H₂₈O₁₃
Molecular Weight 500.45 g/mol
Melting Point 233-236°C (dec.)
Solubility DMSO, hot water

Analytical Methods for Characterization

After synthesis, 4-Methylumbelliferyl β-D-cellotrioside must be thoroughly characterized to confirm its identity, purity, and functional properties.

Spectroscopic Analysis

Table 9: Spectroscopic Characterization Methods

Method Information Obtained Key Parameters
¹H-NMR Structure confirmation Anomeric proton δ ~4.5 ppm with J ~8 Hz (β-linkage)
¹³C-NMR Carbon framework Anomeric carbon signal ~100-105 ppm
HSQC/HMBC Structural correlations Confirms glycosidic linkages
Mass Spectrometry Molecular weight [M+Na]⁺ peak at m/z 685.2

Physical Analysis

Table 10: Physical Characterization Methods

Method Information Expected Value
Melting Point Purity indication 251-255°C (with decomposition)
Specific Rotation Stereochemical configuration Species-specific
HPLC Purity assessment >98%
TLC Reaction monitoring Rf value is system-dependent

Functional Analysis

Table 11: Enzymatic Activity Validation

Parameter Conditions Expected Result
Enzyme Endo-1,4-β-glucanase Hydrolysis of glycosidic bond
Substrate Concentration 0.1-3.3 mM Dependent on enzyme kinetics
Buffer 100 mM sodium acetate, pH 4.5 Optimal for enzyme activity
Temperature 40°C Optimal enzyme activity
Detection Fluorescence (Ex: 365 nm, Em: 450 nm) Linear response to hydrolysis

Enzymatic Assay Applications

4-Methylumbelliferyl β-D-cellotrioside is primarily used in enzymatic assays for cellulolytic activities. A typical assay protocol involves:

Table 12: Typical Enzyme Assay Protocol

Step Procedure Notes
1 Substrate preparation 0.1-3.3 mM in buffer with β-glucosidase
2 Enzyme addition 0.1 mL enzyme solution
3 Incubation 40°C for 3-12 minutes
4 Reaction termination Add 3 mL of 2% w/v Tris solution (pH 9)
5 Measurement Fluorescence at Ex: 365 nm, Em: 450 nm

For developing cellulase assays, substrate concentration, pH, temperature, and the presence of ancillary β-glucosidase (which hydrolyzes the released cellobiose or cellotriose to release 4-methylumbelliferone) are important parameters to optimize.

Challenges and Considerations in Synthesis

The synthesis of 4-Methylumbelliferyl β-D-cellotrioside presents several significant challenges:

Stereochemical Control

Ensuring the β-configuration of the glycosidic linkage between 4-methylumbelliferone and the cellotrioside unit is critical. This typically requires:

  • Neighboring group participation from a C-2 acyl protecting group
  • Careful selection of reaction conditions (solvent, temperature, promoter)
  • Control of reaction kinetics

Optimization Considerations

Table 14: Factors for Synthesis Optimization

Factor Importance Optimization Strategy
Glycosyl Donor Critical for stereoselectivity Selection of leaving group and protecting groups
Reaction Solvent Affects reactivity/selectivity Anhydrous conditions, solvent polarity
Temperature Controls reaction kinetics Often low temperatures initially (-20°C to 0°C)
Promoter Activates glycosyl donor Type and amount affects reactivity and selectivity
Purification Critical for final purity Multi-step approach for complex oligosaccharides

Scientific Research Applications

Enzymatic Assays

4-Methylumbelliferyl β-cellotrioside is primarily used as a substrate in assays to measure the activity of β-glucosidases and other glycosidases. The hydrolysis of this substrate releases 4-methylumbelliferone, which can be quantitatively measured through fluorescence spectroscopy.

Key Findings:

  • Sensitivity : The compound provides a sensitive method for detecting (1,4)-β-glucanase activity in complex samples, such as sediment from aquatic environments. The assay allows for the differentiation of exo- and endo-β-glucanase activities, crucial for understanding microbial ecology and enzyme function in natural systems .
  • Fluorescence Measurement : The fluorescence intensity of the released product can be measured at an excitation wavelength of approximately 360 nm and an emission wavelength of about 460 nm, enabling real-time monitoring of enzyme activity .

Clinical Diagnostics

In clinical settings, 4-methylumbelliferyl β-cellotrioside has been employed to assess enzyme deficiencies associated with lysosomal storage diseases. For instance, it has been utilized in assays to measure alpha-L-iduronidase activity, which is critical for diagnosing conditions like Hurler syndrome.

Case Study:

  • A fluorometric assay using 4-methylumbelliferyl α-L-iduronide demonstrated its effectiveness in estimating alpha-L-iduronidase activity from patient-derived samples. This method proved superior to traditional substrates due to its higher sensitivity and ease of use .

Environmental Monitoring

The compound is also applied in environmental microbiology to study the enzymatic activities of microorganisms in soil and sediment samples. Its ability to indicate the presence and activity levels of specific enzymes helps researchers understand nutrient cycling and organic matter decomposition.

Research Insights:

  • In a study conducted on sediments from Lake Gooimeer, the use of 4-methylumbelliferyl β-cellobiose allowed researchers to quantify bacterial glycosidase activities effectively. This information is vital for assessing the ecological health of aquatic environments .

Structural Studies

Beyond its applications in assays, 4-methylumbelliferyl β-cellotrioside has been used in structural studies to investigate the kinetics of saccharide binding. For example, studies involving concanavalin A have utilized this compound to understand binding interactions at a molecular level through fluorescence quenching techniques .

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl β-D-cellotrioside involves its hydrolysis by cellulase enzymes. The cellulase enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone. This compound then emits fluorescence when exposed to UV light, allowing for the quantification of enzyme activity .

Comparison with Similar Compounds

Research Findings and Case Studies

  • Cellobioside vs. Cellotrioside : While cellobioside (disaccharide) is widely used, trisaccharides like cellotrioside may offer higher specificity for enzymes with extended active sites (e.g., cellulases requiring three glucose units) .
  • Chitotrioside in Disease Models : Triacetylchitotrioside hydrolysis assays identified mutations in HEXB gene-associated Sandhoff disease .
  • Gentiotrioside in Environmental Testing : Detected β-glucosidase activity in compost samples, correlating with cellulose degradation efficiency .

Biological Activity

4-Methylumbelliferyl β-cellotrioside (4-MU-β-cellotrioside) is a fluorescent substrate widely used in biochemical assays to study the activity of glycosidases, particularly β-glucosidases. This compound is significant in both research and clinical settings for its ability to facilitate the measurement of enzyme activity through fluorescence.

  • Chemical Name : 4-Methylumbelliferyl β-cellotrioside
  • Molecular Formula : C₁₃H₁₈O₇S
  • Fluorescence Characteristics : The compound exhibits pH-dependent fluorescence, with excitation and emission maxima that vary based on the pH of the environment. This property makes it particularly useful for detecting enzymatic activity in various biological contexts.

4-MU-β-cellotrioside is hydrolyzed by β-glucosidases, releasing the fluorescent moiety 4-methylumbelliferone (4-MU). The release of 4-MU can be quantitatively measured, allowing researchers to assess enzyme activity accurately. The fluorescence intensity is highest at alkaline pH, making it suitable for assays that require specific pH conditions.

Biological Applications

  • Enzyme Activity Measurement :
    • 4-MU-β-cellotrioside serves as a substrate in assays for various β-glucosidases. It has been shown to effectively measure (1,4)-β-glucanase activity in sediments, indicating its utility in environmental microbiology .
    • The compound's ability to release 4-MU upon hydrolysis provides a sensitive method to quantify enzyme activity related to cellulose degradation, which is critical in both ecological and industrial processes.
  • Clinical Relevance :
    • Research indicates that measuring the activity of glycosidases using substrates like 4-MU-β-cellotrioside can help diagnose lysosomal storage diseases. For example, deficiencies in α-L-iduronidase can be monitored using related methylumbelliferyl substrates .

Study on Enzyme Activity in Sediments

A study demonstrated the use of 4-MU-β-cellotrioside to measure (1,4)-β-glucanase activity in organic matter-rich sediments. The results indicated that approximately 59% of the measured enzymatic activity could be attributed to exo-(1,4)-β-glucanases, highlighting its specificity and effectiveness as a substrate for environmental enzyme assays .

Inhibition Studies

Inhibition experiments conducted with known substrates suggested that the enzymatic activity measured was primarily of bacterial origin within sediment samples. This finding emphasizes the role of microbial communities in biogeochemical cycles and their potential applications in bioremediation strategies .

Data Table: Summary of Research Findings

Study ReferenceSubstrate UsedKey FindingsApplication Area
4-Methylumbelliferyl-α-L-iduronideAssessed α-L-iduronidase activity; relevant for lysosomal storage disease diagnosisClinical Biochemistry
4-Methylumbelliferyl β-cellotriosideMeasured (1,4)-β-glucanase activity; identified bacterial originsEnvironmental Microbiology
4-Methylumbelliferyl β-cellotriosideFluorescent dye for assessing glycosidase activitiesIndustrial Biotechnology

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